Methyl 4-bromo-2,5-dichlorobenzoate
Description
Significance of Halogenated Aromatic Scaffolds in Organic Synthesis
Halogenated aromatic scaffolds are fundamental components in the toolkit of synthetic organic chemists. osaka-u.ac.jpresearchgate.net The introduction of halogens such as bromine and chlorine onto an aromatic ring provides a handle for a multitude of chemical transformations. osaka-u.ac.jp These transformations include, but are not limited to, cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents. The strategic placement of halogens can direct further substitution reactions to specific positions on the aromatic ring, a crucial aspect for the regioselective synthesis of complex target molecules. datapdf.com Furthermore, halogenation can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making these scaffolds particularly valuable in medicinal chemistry and drug discovery. oup.comnih.gov
Research Rationale for Investigating Methyl 4-bromo-2,5-dichlorobenzoate within the Halogenated Benzoate (B1203000) Class
The investigation into this compound is driven by its potential as a highly functionalized and versatile building block. The presence of three distinct halogen atoms—one bromine and two chlorine atoms—at specific positions on the benzoate ring offers multiple, and potentially orthogonal, sites for chemical modification. This multi-halogenated pattern allows for sequential and selective reactions, enabling the synthesis of intricate molecular architectures that would be challenging to access through other synthetic routes. The specific substitution pattern of this compound—with halogens at the 2, 4, and 5 positions—influences the electronic nature of the aromatic ring and the reactivity of the methyl ester group, making it an interesting subject for synthetic methodology development and as a precursor to novel agrochemicals, pharmaceuticals, or materials.
Overview of Prior Academic Research on Halogenated Methyl Benzoate Derivatives
Academic research on halogenated methyl benzoate derivatives is extensive, reflecting their importance in organic synthesis. datapdf.commarmara.edu.tr Studies have explored various aspects of these compounds, from their synthesis via direct halogenation of methyl benzoate or through esterification of the corresponding halogenated benzoic acids, to their application in the synthesis of more complex molecules. datapdf.commdpi.com For instance, research has demonstrated the use of different halogenated methyl benzoates in the preparation of biologically active compounds, including kinase inhibitors and potential antimicrobial agents. nih.gov Computational studies have also been employed to understand the structural, electronic, and spectral properties of these molecules, providing insights into their reactivity and potential applications. scispace.comdergipark.org.tr The position and nature of the halogen substituents have been shown to significantly affect the biological and chemical properties of the methyl benzoate scaffold. oup.commarmara.edu.tr
Molecular Formula and Structural Features of this compound
This compound is a chemical compound with the molecular formula C₈H₅BrCl₂O₂. aablocks.com Its structure consists of a central benzene (B151609) ring to which a methyl ester group (-COOCH₃) is attached. The aromatic ring is further substituted with one bromine atom at position 4 and two chlorine atoms at positions 2 and 5.
Key Structural Features:
Aromatic Ring: A six-carbon benzene ring.
Methyl Ester Group: A functional group that can undergo hydrolysis to the corresponding carboxylic acid or transesterification.
Halogen Substituents: The presence and specific arrangement of the bromine and chlorine atoms are crucial to the molecule's reactivity, providing sites for various organic reactions.
The combination of these features makes this compound a distinct and valuable compound in the field of organic chemistry.
Interactive Data Tables
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUHLOLRKPKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Bromo 2,5 Dichlorobenzoate
Vibrational Spectroscopy for Molecular Structure Confirmation and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. By probing the vibrational and rotational modes of molecular bonds, these methods offer a characteristic fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different bonds. For Methyl 4-bromo-2,5-dichlorobenzoate, the FT-IR spectrum is expected to show characteristic peaks that confirm the presence of the ester functional group and the halogenated benzene (B151609) ring.
Key expected vibrational modes would include the strong carbonyl (C=O) stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The presence of the methyl ester is further confirmed by C-O stretching vibrations. Aromatic C=C stretching bands are anticipated in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which provide clues about the arrangement of the substituents. Furthermore, the characteristic absorptions corresponding to the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds would be observed at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O Stretching (Ester) | 1720 - 1740 |
| C-O Stretching (Ester) | 1200 - 1300 |
| Aromatic C=C Stretching | 1450 - 1600 |
| Aromatic C-H Bending (out-of-plane) | 800 - 900 |
| C-Cl Stretching | 600 - 800 |
| C-Br Stretching | 500 - 600 |
This table represents expected frequency ranges for the functional groups present in this compound based on general spectroscopic principles. Actual experimental values may vary.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in polarizability are Raman active. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the carbon-halogen bonds, which can be less prominent in the FT-IR spectrum. The symmetrical stretching of the aromatic ring is expected to produce a strong Raman band.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Aromatic Ring Breathing | 980 - 1020 |
| Symmetric C-Cl Stretching | 600 - 750 |
| Symmetric C-Br Stretching | 500 - 600 |
This table represents expected Raman shifts for key vibrations in this compound. These are generalized ranges, and experimental data is required for precise assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Local Environments
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The aromatic region would likely display two singlets, corresponding to the two non-equivalent protons on the substituted benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogens and the ester group. The methyl group of the ester would appear as a sharp singlet, typically in the upfield region of the spectrum.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.0 | Singlet |
| Aromatic-H | 7.5 - 8.0 | Singlet |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet |
This table outlines the anticipated ¹H NMR signals for this compound. The exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show a signal for the carbonyl carbon of the ester in the downfield region (around 165-175 ppm). The six aromatic carbons would appear in the 120-140 ppm range, with the carbons directly attached to the electronegative halogens showing distinct chemical shifts. The carbon of the methyl group would be found in the upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic C-Br | 120 - 130 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-COOCH₃ | 130 - 140 |
| Methyl (-OCH₃) | 50 - 60 |
This table presents the expected ¹³C NMR chemical shift ranges for this compound based on established principles. Precise values require experimental determination.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide significant structural information based on the fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak, which would clearly indicate the presence of one bromine atom (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and two chlorine atoms (with their ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - OCH₃]⁺ | Loss of the methoxy group |
| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| [C₆H₂BrCl₂]⁺ | Benzene ring with halogens |
This table lists plausible fragments that could be observed in the mass spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In a typical analysis, the compound is vaporized and separated from a mixture on a GC column, often a nonpolar or medium-polarity column, before entering the mass spectrometer. michigan.gov The retention time is a characteristic property under specific chromatographic conditions.
Upon entering the mass spectrometer, the molecule undergoes ionization, typically via Electron Ionization (EI), which generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint that allows for structural confirmation. The fragmentation of this compound is predictable based on its functional groups. Key fragmentation pathways include the loss of the methoxy group (-•OCH₃) to form an acylium ion, or cleavage of the ester bond to lose the entire methoxycarbonyl group (-•COOCH₃). Subsequent losses of chlorine (Cl) and bromine (Br) atoms, as well as carbon monoxide (CO), are also expected. libretexts.org The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are crucial for identifying halogenated fragments. nih.gov
A computer-aided analysis can be employed to identify polyhalogenated compounds within complex mixtures by recognizing these characteristic isotopic patterns. epa.gov While specific experimental data for this compound is not publicly available, the expected fragmentation pattern can be inferred from established principles.
Table 1: Postulated GC-MS Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | m/z (mass/charge) | Significance |
|---|---|---|---|
| [M]⁺ | [C₈H₅BrCl₂O₂]⁺ | 282/284/286 | Molecular Ion |
| [M-OCH₃]⁺ | [C₇H₂BrCl₂O]⁺ | 251/253/255 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | [C₆H₂BrCl₂]⁺ | 223/225/227 | Loss of carbomethoxy radical |
| [M-Br]⁺ | [C₈H₅Cl₂O₂]⁺ | 203/205 | Loss of bromine radical |
| [M-Cl]⁺ | [C₈H₅BrClO₂]⁺ | 247/249/251 | Loss of chlorine radical |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approaches for Complex Mixture Analysis
For analyzing complex environmental or biological matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice, particularly for polar and non-volatile compounds. nih.govchromatographyonline.com This technique can be adapted for this compound, especially in scenarios requiring high sensitivity and selectivity, such as monitoring its presence as a metabolite or environmental contaminant. acs.orgnih.gov
The analysis begins with separation on a reverse-phase HPLC column, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to enhance ionization, is typically used. vu.edu.au
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative or positive mode. csic.es For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ or a molecular adduct) is selected and fragmented in a collision cell. Specific product ions are then monitored. chromatographyonline.comcsic.es This process provides exceptional selectivity, minimizing interference from matrix components. For halogenated compounds, monitoring multiple isotopic transitions for each precursor-product pair further enhances identification confidence. csic.es
Table 2: Hypothetical HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| HPLC Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) vu.edu.au |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid vu.edu.au | | Elution | Gradient | | Ionization Mode | Electrospray Ionization (ESI), Negative/Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) csic.es | | Precursor Ion (example) | [M-H]⁻ or [M+Na]⁺ | | Product Ions (example) | Fragments corresponding to loss of CH₃, Br, Cl |
Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn For aromatic compounds like this compound, these absorptions are primarily due to π → π* transitions within the benzene ring. hnue.edu.vn
The substitution of the benzene ring with a carboxyl group and halogen atoms influences the position and intensity of these absorption bands. The methyl benzoate group itself shifts the primary and secondary absorption bands of benzene. hnue.edu.vn The halogen atoms (Br, Cl) and the ester's carbonyl group act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. hnue.edu.vn These groups, particularly the halogens with their lone pairs of electrons, can engage in resonance with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths). researchgate.net The presence of multiple electron-withdrawing halogen substituents can lead to complex electronic effects. A UV-Vis spectrum of the closely related Methyl 4-bromo-2-fluorobenzoate showed an experimental absorption maximum around 289-299 nm. scispace.comresearchgate.net
Table 3: Representative UV-Vis Absorption Data for a Halogenated Benzoate Analog
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Methyl 4-bromo-2-fluorobenzoate | DMSO | 299 | π → π* | scispace.com |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to a lower energy state. For many organic molecules, the presence of heavy atoms like bromine can significantly influence their photoluminescent properties due to the "heavy-atom effect."
This effect enhances the rate of intersystem crossing, a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). rsc.org Because fluorescence is emission from the S₁ state, an increased rate of intersystem crossing provides an alternative, non-emissive decay pathway, which often leads to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. rsc.orgacs.org Therefore, it is anticipated that this compound would exhibit weak fluorescence in solution due to the presence of the bromine atom. However, the exact emission properties can be complex and are also influenced by the molecular environment, such as aggregation state and solvent. acs.org Studies on other chloro- and bromo-substituted aromatic compounds have shown that the interplay of halogen substituents can lead to complex photophysical behaviors. rsc.org
X-ray Diffraction Crystallography for Solid-State Structural Determination
While spectroscopic methods provide crucial data on molecular structure and electronic properties, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.org
Single-Crystal X-ray Diffraction Studies of Halogenated Benzoate Analogs
Obtaining a suitable single crystal of this compound is a prerequisite for SC-XRD analysis. acs.org While the specific crystal structure for this exact compound is not publicly documented, analysis of closely related halogenated benzoate analogs provides significant insight into the expected structural features.
Studies on various halogenated benzoates and their derivatives reveal that their crystal packing is heavily influenced by noncovalent interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking, and halogen bonds (e.g., C-X···O, where X is a halogen). mdpi.comnih.gov For instance, the crystal structure of 2-(4-Chloro-phen-yl)-2-oxoethyl 3-bromo-benzoate shows molecules forming inversion dimers through C-H···O interactions and π-π stacking. nih.gov In multicomponent crystals of meta-halobenzoic acids, the crystal packing can be dictated by a competition between hydrogen and halogen bonds, with iodo-substituted acids often favoring halogen bonding. mdpi.com The crystal structures of isostructural bismuth(III) complexes with chloro- and bromo- ligands demonstrate the high degree of similarity that can exist between chlorinated and brominated analogs. mdpi.com These analogs frequently crystallize in common space groups such as the monoclinic P2₁/c or the triclinic P-1. mdpi.commdpi.com
Table 4: Crystallographic Data for Representative Halogenated Benzoate Analogs
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 2-(4-Chloro-phen-yl)-2-oxoethyl 3-bromo-benzoate | Monoclinic | P2₁/n | C-H···O, C-H···Br, π-π stacking | nih.gov |
| Ethacridinium 3-chlorobenzoate (B1228886) dihydrate | Monoclinic | P2₁/c | N-H···O, O-H···O, C-H···O, π-π stacking | mdpi.com |
| Ethacridinium 3-bromobenzoate dihydrate | Monoclinic | P2₁/c | N-H···O, O-H···O, C-H···O, π-π stacking | mdpi.com |
| [Cu₂(o-Br)₃(bipy)₂]⁺NO₃⁻·0.5(MeOH)·0.5(H₂O) | Triclinic | P-1 | Hydrogen bonding, π-π interactions | mdpi.com |
Analysis of Dihedral Angles and Molecular Conformations
The spatial arrangement of substituents in a molecule, defined by its dihedral angles, is fundamental to understanding its chemical behavior and physical properties. For substituted benzoates like this compound, the orientation of the ester group relative to the benzene ring is of particular interest. This orientation is influenced by a combination of steric and electronic effects arising from the substituents on the aromatic ring.
In the case of Methyl 2,5-dichlorobenzoate (B1240473), the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group. researchgate.net This deviation from coplanarity is a result of the steric hindrance between the substituents on the ring and the ester group. It is anticipated that this compound would exhibit a similar non-planar conformation. The presence of a bromine atom at the 4-position, in addition to the chlorine atoms at the 2- and 5-positions, would likely influence the degree of this twisting.
Computational modeling of related compounds, such as Methyl 4-bromo-2-fluorobenzoate, has also been used to predict stable conformations. scispace.com In these studies, torsion angles are calculated to understand the spatial arrangement of the atoms. For example, in Methyl 4-bromo-2-fluorobenzoate, the torsion angles indicate a largely planar arrangement of the atoms in the ester group relative to the adjacent carbon atoms of the benzene ring, with values around 179.9° and 0.0°. scispace.com This planarity within the ester group itself is expected to be maintained in this compound.
Table 1: Dihedral Angle in a Related Compound
| Compound | Groups | Dihedral Angle (°) | Reference |
| Methyl 2,5-dichlorobenzoate | Benzene ring and Ester group | 39.22 (3) | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes
While a specific Hirshfeld surface analysis for this compound has not been reported, the analysis of other halogenated organic compounds provides a clear indication of the types of interactions that would be expected to dominate its crystal packing. nih.govnih.gov Given the presence of bromine, chlorine, oxygen, and hydrogen atoms in the molecule, a variety of intermolecular contacts would be anticipated.
The most significant interactions in the crystal structure of a compound like this compound would likely involve hydrogen bonds and halogen bonds. The fingerprint plots of similar molecules typically show distinct spikes corresponding to specific atom...atom contacts. For this compound, the key interactions would be:
H···H Contacts: These are generally the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the methyl group and the aromatic ring. nih.gov
C–H···O Interactions: The oxygen atoms of the ester group are expected to act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules. nih.gov
Halogen···Halogen Interactions: Contacts involving bromine and chlorine atoms (Br···Br, Cl···Cl, and Br···Cl) would play a role in the crystal packing.
Halogen···H Contacts: Interactions between the halogen atoms (Br and Cl) and hydrogen atoms on adjacent molecules (Br···H and Cl···H) are also expected to be significant contributors to the crystal stability. nih.gov
C–H···π Interactions: The electron-rich aromatic ring can interact with hydrogen atoms of neighboring molecules. nih.gov
The relative contributions of these interactions determine the final three-dimensional architecture of the crystal. A detailed Hirshfeld surface analysis would provide quantitative data on the percentage of the Hirshfeld surface area corresponding to each type of contact, offering a comprehensive understanding of the intermolecular forces at play.
Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Description |
| H···H | Interactions between hydrogen atoms. |
| C–H···O | Weak hydrogen bonds involving the ester oxygen atoms. |
| Br···H / Cl···H | Interactions between halogen and hydrogen atoms. |
| Br···Br / Cl···Cl / Br···Cl | Interactions between halogen atoms. |
| C···H / H···C | van der Waals interactions involving carbon and hydrogen. |
| C–H···π | Interaction of a C–H bond with the aromatic π-system. |
| C···C | van der Waals interactions between carbon atoms. |
| O···H / H···O | Reciprocal contacts to C-H...O interactions. |
Theoretical and Computational Chemistry Investigations of Methyl 4 Bromo 2,5 Dichlorobenzoate
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule in its ground state. These computational techniques offer a microscopic view of the molecular geometry and the intricate distribution of electrons.
Density Functional Theory (DFT) stands as a powerful and widely utilized computational method to determine the optimized molecular geometry of chemical compounds. For halogenated benzoates, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are crucial for understanding the molecule's three-dimensional structure and steric interactions.
In a study on the closely related methyl 2,5-dichlorobenzoate (B1240473) (MDCB), the molecular geometry was optimized using DFT with the B3LYP functional and 6-311G(d,p) and 6-311++G(d,p) basis sets. nih.gov The results indicated that the benzene (B151609) ring in MDCB is planar, and the ester group is oriented at a specific dihedral angle with respect to the ring. nih.govresearchgate.net For Methyl 4-bromo-2,5-dichlorobenzoate, it is anticipated that the benzene ring would also maintain its planarity. The presence of the additional bulky bromine atom at the 4-position might induce minor distortions in the bond angles of the benzene ring and could influence the rotational barrier of the methyl ester group.
A theoretical investigation into the reactivity of MDCB also employed DFT to analyze the geometries of its radical anions, which is pertinent to understanding its reaction mechanisms. researchgate.netconicet.gov.ar Such calculations for this compound would be invaluable in predicting its behavior in similar chemical transformations.
Table 1: Predicted Optimized Geometrical Parameters for a Halogenated Methyl Benzoate (B1203000) Analog (Methyl 4-bromo-2-fluorobenzoate)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Br1-C10 | 1.910 | - |
| F2-C6 | 1.401 | - |
| O3-C11 | 1.206 | - |
| O3-C12 | 1.404 | - |
| O4-C11 | 1.404 | - |
| C5-C6 | - | - |
| C5-C7 | - | - |
| C6-C5-C11-O3 | - | 179.9 |
| C7-C5-C11-O3 | - | 0.0 |
| C5-C11-O3-C12 | - | 179.9 |
Data sourced from a study on Methyl 4-bromo-2-fluorobenzoate and presented here as a predictive model for the subject compound. researchgate.net
The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For organic molecules containing halogen atoms, it is crucial to select a basis set that can adequately describe the electronic structure of these heavier elements.
In computational studies of similar molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice. nih.govnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT. Regarding basis sets, Pople-style basis sets such as 6-311G(d,p) and 6-311++G(d,p) have been successfully employed for halogenated benzoates. nih.govnih.gov The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution around atoms, while diffuse functions (++) are important for accurately modeling non-covalent interactions and the electronic properties of anions. For even greater accuracy, especially with the bromine atom, basis sets that include effective core potentials might be considered.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide powerful tools to visualize and quantify various aspects of the electronic distribution.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.
In a study of methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated to be -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. researchgate.netscispace.com For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, reflecting the electron-donating character of the halogen (via resonance) and the phenyl group. The LUMO is anticipated to be distributed over the carbonyl group of the ester and the benzene ring, indicating these as the primary sites for nucleophilic attack. The electron-withdrawing nature of the two chlorine atoms would likely lower the energy of the LUMO and potentially decrease the HOMO-LUMO gap compared to less halogenated analogs, thereby influencing its reactivity.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Halogenated Methyl Benzoate Analog (Methyl 4-bromo-2-fluorobenzoate)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.509 |
| LUMO | -4.305 |
| Energy Gap (ΔE) | 2.204 |
Data sourced from a study on Methyl 4-bromo-2-fluorobenzoate and presented here as a predictive model. researchgate.netscispace.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carbonyl group, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl group and the benzene ring would likely exhibit a positive potential (blue or green), indicating sites prone to nucleophilic interaction. The presence of the electronegative chlorine and bromine atoms would also influence the electrostatic potential of the aromatic ring. In the study of methyl 4-bromo-2-fluorobenzoate, the MEP surface revealed the most electrophilic sites to be around the carbonyl group. researchgate.netscispace.com
Intramolecular charge transfer (ICT) plays a crucial role in determining the electronic and optical properties of many organic molecules. In substituted benzoates, ICT can occur from the substituted benzene ring (the donor) to the methyl ester group (the acceptor). The extent of this charge transfer is influenced by the nature and position of the substituents on the ring.
For this compound, the electron-withdrawing nature of the chlorine atoms and the electron-donating resonance effect of the bromine atom create a complex electronic environment. Computational analysis can quantify the extent of charge transfer through methods like Natural Bond Orbital (NBO) analysis. This analysis can reveal the donor-acceptor interactions within the molecule and their stabilization energies. In a related fluorinated analog, conjugative charge transfer was found to enhance the molecule's bioactivity. researchgate.net A similar analysis for this compound would be expected to show significant electronic delocalization and charge transfer between the halogenated phenyl ring and the ester functional group, which would be fundamental to its chemical behavior.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions not only help in the assignment of experimental spectra but also provide insights into the electronic structure and bonding.
Computational Prediction of Vibrational Spectra (FT-IR, Raman)
The vibrational spectra of a molecule, observed through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a unique fingerprint corresponding to the various vibrational modes of its atoms. Quantum chemical calculations are essential for the definitive assignment of these vibrational bands.
The process begins with the optimization of the molecule's ground-state geometry using DFT methods, commonly with the B3LYP functional and a suitable basis set such as 6-311+G(d,p). nih.govnih.gov Following geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. researchgate.net Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov
For a related compound, methyl benzoate , detailed vibrational assignments have been performed using DFT (B3LYP/6-311+G(d,p)) calculations. nih.govresearchgate.net The calculated, scaled wavenumbers showed excellent agreement with the experimental FT-IR and FT-Raman spectra. nih.gov Similar studies on other halogenated benzoic acids have also demonstrated the reliability of this approach. researchgate.netnumberanalytics.com For this compound, this computational analysis would allow for the precise assignment of key vibrational modes, including:
C-H stretching vibrations of the aromatic ring (typically in the 3100-3000 cm⁻¹ region). researchgate.net
Stretching vibrations of the methyl group (asymmetric and symmetric). researchgate.net
The strong carbonyl (C=O) stretch of the ester group (around 1740-1720 cm⁻¹).
C-O stretching vibrations of the ester.
Vibrations of the benzene ring framework.
C-Cl and C-Br stretching modes at lower frequencies.
The table below illustrates a sample comparison between experimental and calculated vibrational frequencies for a related substituted benzoate, demonstrating the power of this predictive method.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3075 | 3072 |
| Carbonyl C=O Stretch | 1725 | 1720 |
| Ring C-C Stretch | 1602 | 1600 |
| C-O Stretch | 1278 | 1279 |
| C-Cl Stretch | ~750 | (Predicted) |
| C-Br Stretch | ~670 | (Predicted) |
| (Note: Data is illustrative, based on typical values for substituted benzoates. Specific experimental data for this compound is not available in the cited literature.) |
Computational Prediction of NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT (e.g., B3LYP functional). nih.govrsc.org
The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). liverpool.ac.uk The accuracy of these predictions can be very high, often with root-mean-square errors of less than 0.1 ppm for ¹H and 1-2 ppm for ¹³C shifts when appropriate levels of theory are used. nih.govnih.gov
For this compound, GIAO-DFT calculations would predict:
¹H NMR: A singlet for the methyl (-OCH₃) protons and distinct signals for the two non-equivalent aromatic protons.
¹³C NMR: Separate signals for the methyl carbon, the carbonyl carbon, and each of the six unique carbons in the substituted aromatic ring.
The predicted chemical shifts are invaluable for confirming the molecular structure and assigning the signals in an experimental spectrum. The table below shows predicted NMR shifts for a representative dichlorinated methyl benzoate isomer.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -OCH₃ | ~3.9 |
| Aromatic H | 7.3 - 7.8 |
| ¹³C NMR | |
| -OCH₃ | ~52 |
| Aromatic C (unsubstituted) | 128 - 132 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-Br | ~125 |
| Aromatic C-COOCH₃ | ~133 |
| C=O | ~165 |
| (Note: These are predicted values based on standard chemical shift ranges for similar structures. Specific experimental data for this compound is not available in the cited literature.) |
Simulation of UV-Vis Absorption and Emission Profiles via TD-DFT
The electronic absorption spectrum of a molecule, measured by UV-Vis spectroscopy, is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra. researchgate.net
By applying the TD-DFT method to the optimized ground-state geometry of the molecule, one can calculate the vertical excitation energies and oscillator strengths for the transitions from the ground state to various excited states. researchgate.net These calculations allow for the prediction of the maximum absorption wavelengths (λ_max) and provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elixirpublishers.com The influence of solvents can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net Similar calculations can be performed on the optimized geometry of the first excited state to predict fluorescence emission profiles.
For this compound, TD-DFT calculations would predict the key absorption bands arising from electronic transitions within the substituted benzene ring and the carbonyl group.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is a vital tool for investigating reaction mechanisms, providing information about transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.
Potential Energy Surface (PES) Analysis for Proposed Reaction Pathways
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. mdpi.com By mapping the PES, chemists can identify the lowest energy pathways for a reaction, locate transition states and intermediates, and calculate activation barriers. researchgate.netconicet.gov.ar
For aryl halides like this compound, a key reaction pathway is radical nucleophilic substitution (Sᵣₙ1). researchgate.net This multi-step mechanism involves the formation of a radical anion intermediate. researchgate.netconicet.gov.ar Computational studies on the closely related methyl 2,5-dichlorobenzoate have utilized DFT (B3LYP) to model the PES for the dissociation of its radical anion. mdpi.comresearchgate.netconicet.gov.ar These calculations involve scanning the PES by systematically elongating one of the carbon-halogen bonds and calculating the energy at each step. mdpi.com
Such an analysis for this compound would reveal the activation barriers for the cleavage of the C-Br bond versus the two different C-Cl bonds. This can predict the regioselectivity of the reaction, as the bond with the lower activation barrier for fragmentation will be cleaved preferentially. mdpi.com For instance, in a study of a dichlorobenzene derivative, PES calculations showed that the C-Cl bond cleavage ortho to a substituent had a lower activation barrier (18.6 kJ/mol) than the para C-Cl bond (29.0 kJ/mol), explaining the observed product selectivity. mdpi.com
Characterization of Transition States and Intermediates in Complex Reactions
In any chemical reaction, the transition state (TS) represents the highest energy point on the minimum energy pathway between reactants and products. numberanalytics.comlasalle.edu Its structure is fleeting and cannot be isolated, making computational characterization essential. A transition state is identified on the PES as a first-order saddle point, which has a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. lasalle.edu
For reactions of this compound, such as Sᵣₙ1 or SₙAr mechanisms, computational modeling can determine the geometries and energies of all relevant transition states and intermediates (e.g., radical anions, aryl radicals, Meisenheimer complexes). researchgate.netdalalinstitute.com For example, in the Sᵣₙ1 pathway of methyl 2,5-dichlorobenzoate, the radical anion formed upon electron transfer is a key intermediate. conicet.gov.arresearchgate.net DFT calculations can optimize the geometry of this radical anion and its subsequent fragmentation transition state, providing crucial insights into the reaction's feasibility and kinetics. researchgate.netconicet.gov.ar This detailed characterization of unseen species allows for a complete and quantitative understanding of the reaction mechanism.
Advanced Theoretical Applications
Theoretical and computational chemistry provide powerful tools to investigate the molecular properties of "this compound" at the electronic level. These methods allow for the prediction and understanding of complex behaviors that can be challenging to explore experimentally. Advanced theoretical applications, such as the calculation of nonlinear optical (NLO) properties and the study of intermolecular interactions, offer deep insights into the material's potential for technological applications and its behavior in condensed phases.
Nonlinear Optical (NLO) Property Calculations (e.g., Third-Order Polarizability)
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. The NLO response of a molecule is determined by its hyperpolarizabilities. While second-order NLO effects are only present in non-centrosymmetric molecules, third-order effects are present in all materials and are described by the third-order polarizability (also known as the second hyperpolarizability, γ).
Quantum chemical calculations are essential for predicting the NLO properties of molecules like "this compound". Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the components of the polarizability (α) and the third-order polarizability (γ). For instance, studies on various organic molecules, including derivatives of benzene and other aromatic compounds, have demonstrated the utility of DFT methods in predicting NLO properties. acs.orgmanchester.ac.uk The calculations typically involve the application of an external electric field to the molecule and determining the change in its dipole moment.
The magnitude of the third-order polarizability is influenced by several molecular features, including the presence of π-conjugated systems and the nature of substituent groups. In "this compound," the benzene ring provides a π-electron system. The electron-withdrawing nature of the chloro and bromo substituents, as well as the methyl ester group, significantly influences the electron distribution and, consequently, the NLO response. Theoretical studies on similar substituted benzene derivatives have shown that the nature and position of substituents can dramatically alter the hyperpolarizability values. acs.orgresearchgate.net
Geometry Optimization: The molecular geometry would first be optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p), to find the lowest energy conformation.
NLO Property Calculation: Using the optimized geometry, the components of the third-order polarizability tensor (γ) would be calculated. This is often done using the finite field (FF) approach.
Analysis of Results: The calculated γ values would provide insight into the molecule's potential as a third-order NLO material.
For context, a hypothetical data table illustrating the kind of results obtained from such calculations for a generic substituted benzoate is presented below. It is important to note that these are not actual calculated values for "this compound".
| Component | Calculated Value (a.u.) |
|---|---|
| γxxxx | Value |
| γyyyy | Value |
| γzzzz | Value |
| γxxyy | Value |
| γxxzz | Value |
| γyyzz | Value |
| ⟨γ⟩ | Value |
Quantum Chemical Studies on Intermolecular Interactions
The interactions between molecules in the solid state determine the crystal packing, morphology, and various physical properties. Quantum chemical methods are invaluable for analyzing these non-covalent interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.
For "this compound," several types of intermolecular interactions are expected to be significant:
Halogen Bonding: The bromine and chlorine atoms on the benzene ring can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group. Halogen bonding is a directional interaction that can play a crucial role in crystal engineering. acs.org
Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds can form between the aromatic or methyl C-H groups and the oxygen atoms of the ester functionality.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Several computational techniques are employed to study these interactions:
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer and orbital interactions between molecules. It can quantify the stabilization energy associated with donor-acceptor interactions, providing evidence for hydrogen and halogen bonds. researchgate.net For instance, the interaction between a lone pair on an oxygen atom (donor) and an antibonding orbital of a C-H or C-X (where X is a halogen) bond (acceptor) can be characterized.
Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to identify and characterize chemical bonds and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide information about the nature and strength of the interaction.
Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, allowing for a detailed and quantitative analysis of the types of interactions present and their relative importance.
Energy Decomposition Analysis (EDA): EDA methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the energetic components of the interaction between molecules, including electrostatic, exchange, induction, and dispersion terms. This provides a detailed understanding of the physical nature of the intermolecular forces.
While a specific crystallographic study and subsequent computational analysis of the intermolecular interactions in "this compound" are not detailed in the provided search results, the methodologies described above are standard approaches for such an investigation. A hypothetical table summarizing the types of interactions and the methods to study them is provided below.
| Interaction Type | Atoms Involved | Computational Method for Analysis |
|---|---|---|
| Halogen Bonding | C-Br/Cl ··· O=C | NBO, AIM, Hirshfeld Surface, EDA |
| Hydrogen Bonding | C-H ··· O=C | NBO, AIM, Hirshfeld Surface |
| π-π Stacking | Aromatic Ring ··· Aromatic Ring | Hirshfeld Surface, EDA |
| van der Waals Forces | All atoms | EDA, Hirshfeld Surface |
Applications in Advanced Organic Synthesis and Materials Science Research
Methyl 4-bromo-2,5-dichlorobenzoate as a Key Synthetic Intermediate
The strategic placement of bromo, chloro, and carboxylate functional groups on the benzene (B151609) ring makes this compound a powerful tool for synthetic chemists. The differential reactivity of these groups allows for a programmed, stepwise introduction of various substituents, enabling the efficient assembly of intricate target molecules.
Building Block for the Construction of More Complex Organic Architectures
This compound is an exemplary building block for constructing complex organic architectures due to its trifunctional nature. The carbon-bromine bond is typically the most reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are fundamental for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org This allows for the selective introduction of an aryl, alkenyl, or alkynyl group at the 4-position.
Following the initial coupling, the chloro substituents and the methyl ester remain available for further transformations. The chlorine atoms can undergo nucleophilic aromatic substitution, while the ester group can be hydrolyzed to a carboxylic acid or converted into an amide, providing additional points for diversification. This sequential reactivity is crucial for building elaborate, three-dimensional molecules from a relatively simple, commercially available starting material. bldpharm.com
Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Modification
Halogenated aromatic compounds are ubiquitous in medicinal chemistry and are integral components of many active pharmaceutical ingredients (APIs). icl-industrialproducts.com The incorporation of halogen atoms can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net this compound serves as a valuable scaffold for generating advanced pharmaceutical intermediates. ontosight.aiontosight.ai
Its structure is a precursor for synthesizing diverse libraries of compounds for drug discovery. By modifying the ester, substituting the halogens, or using the halogen sites for cross-coupling, chemists can systematically alter the structure to optimize pharmacological properties. For instance, related halogenated benzoic acid derivatives are used as intermediates in the synthesis of antifungal agents and other therapeutics. pranamidrugs.comusitc.gov The polyhalogenated phenyl ring provided by this compound is a key structural motif in developing new chemical entities.
Table 1: Reactivity of Functional Groups in this compound for Pharmaceutical Synthesis
| Functional Group | Position | Potential Reactions | Application in Drug Discovery |
| Bromo | 4 | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings | Introduction of diverse substituents for structure-activity relationship (SAR) studies. |
| Chloro | 2, 5 | Nucleophilic Aromatic Substitution (SNAr) | Attachment of amine, ether, or sulfur-containing linkers. |
| Methyl Ester | 1 | Hydrolysis to Carboxylic Acid, Amidation | Improving solubility, creating new interaction points with biological targets. |
Intermediate in Agrochemical Synthesis and Derivatization
The development of new agrochemicals with improved efficacy and favorable environmental profiles is a continuous effort, with halogenated compounds playing a significant role. researchgate.net Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms. researchgate.net Halogenated benzoic acids and their esters are well-established precursors for herbicides, fungicides, and insecticides. ontosight.aibckv.edu.in
This compound provides a pre-functionalized core that can be elaborated into more complex agrochemical candidates. The specific substitution pattern can be crucial for biological activity. Derivatives of aromatic carboxylic acids, especially those containing halogens, are known to exhibit potent physiological effects, including growth stimulant properties. researchgate.net The compound's structure allows for derivatization to produce molecules that can target specific biological pathways in pests or weeds. ontosight.airesearchgate.net
Derivatization for Functional Material Precursors
The rigid, planar structure and the presence of multiple halogen atoms make this compound an intriguing monomer for the synthesis of advanced functional materials. These materials, particularly conjugated polymers, have applications in electronics, optics, and energy storage.
Use in the Synthesis of Poly(p-phenylene) and Related Aromatic Polymers
Poly(p-phenylene) (PPP) and its derivatives are a class of rigid-rod conducting polymers known for their exceptional thermal stability and interesting optical and electronic properties. physicsjournal.net A common method for synthesizing PPPs is the Yamamoto coupling, a nickel-catalyzed dehalogenative polymerization of dihaloarenes. numberanalytics.comnih.gov
While simple dihalobenzenes lead to linear polymers, a monomer like this compound, possessing three halogen atoms, can be used to create more complex polymer architectures. The higher reactivity of the C-Br bond compared to the C-Cl bonds in nickel-catalyzed couplings allows for the formation of a linear polymer backbone via selective reaction at the bromo-position. nih.gov The remaining chloro substituents on the polymer chain can then be used as sites for post-polymerization modification or for creating cross-linked or hyperbranched structures, which can improve solubility and processability. nih.gov The synthesis of sulfonated poly(p-phenylene)-based ionomers has been achieved using a nickel(0) catalyzed coupling polymerization of a dichlorobenzoyl-containing monomer. rsc.org
Table 2: Potential Polymerization Strategies Using this compound
| Polymerization Method | Reactive Site(s) | Resulting Polymer Architecture | Potential Properties |
| Yamamoto Coupling | C-Br and C-Cl | Hyperbranched, Cross-linked | Enhanced solubility, high thermal stability |
| Selective Yamamoto Coupling | C-Br only | Linear, with pendant chloro groups | Amenable to post-polymerization functionalization |
| Suzuki Polycondensation | C-Br and C-Cl (with a diboronic acid) | Alternating Copolymer | Tunable electronic and optical properties |
Potential for Integration into Advanced Functional Organic Materials
The field of materials science continuously seeks novel organic molecules for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photovoltaics. Polyhalogenated aromatic compounds are of particular interest because the presence of heavy atoms like bromine and chlorine can influence the photophysical properties of a material, for example, by promoting phosphorescence. rsc.orgmdpi.com
The derivatization of this compound can lead to precursors for such materials. ontosight.ai By incorporating this rigid, electron-deficient core into larger conjugated systems, it is possible to fine-tune the electronic band gap, luminescence, and charge transport properties of the resulting material. researchgate.netresearchgate.net The ability to selectively functionalize the three halogen positions allows for the precise engineering of molecular packing and intermolecular interactions in the solid state, which are critical for determining the material's ultimate performance. researchgate.net
Design of Analogs with Modified Substituents for Structure-Reactivity and Structure-Property Correlation Studies
The specific arrangement of bromo and chloro substituents on the aromatic ring of this compound, along with the methyl ester group, provides a versatile scaffold for systematic modification. Researchers design and synthesize analogs by altering these substituents to establish clear structure-reactivity relationships (SRRs) and structure-property relationships (SPRs). These studies are crucial for fine-tuning the chemical behavior and physical characteristics of the molecule for specific applications in advanced organic synthesis and materials science.
The reactivity of halogenated aromatic compounds is significantly influenced by the electronic nature of their substituents. The Hammett equation provides a quantitative framework for understanding these effects, where the substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a group. libretexts.orgsciengine.comdoi.org For halogenated benzoates, altering the type and position of halogen atoms (e.g., replacing bromine with fluorine or iodine) or other substituents on the ring changes the electron density distribution, which in turn affects reaction rates and mechanisms. libretexts.orgdoi.org
For instance, studies on the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes show a complex interplay of substituent effects. While electron-withdrawing groups generally accelerate the reaction, the position of the substituent is critical. An ortho-substituent, regardless of its electron-donating or -withdrawing ability, can favorably influence the cleavage of the adjacent C–Cl bond, a phenomenon known as a positive ortho-effect in radical anion substitution reactions. mdpi.com This principle can be directly applied to analogs of this compound to control which halogen is substituted in cross-coupling or other synthetic transformations.
In materials science, the design of analogs is a key strategy for engineering materials with desired properties. The substitution of halogens is a proven method for modulating the optoelectronic properties of materials. bohrium.com For example, the introduction of different halogen atoms (Cl, Br, I) into organic ligands attached to inorganic clusters can direct the final supramolecular assembly. In a study on hexavanadate hybrids functionalized with p-halogenated benzoyl ligands, the specific halogen determined the nature of the intermolecular interactions (e.g., hydrogen bonding), leading to different crystal packing structures, such as 1D chains versus 2D layered arrangements. researchgate.net This demonstrates how modifying a single halogen substituent on a benzoate-type structure can profoundly impact solid-state architecture.
Similarly, systematic studies on combinations of benzoic acid with various fluorosubstituted benzoic acids have shown that the number and position of fluorine atoms can determine whether the resulting solid is a cocrystal or a solid solution. acs.org The introduction of halogen atoms is also a key strategy in enhancing the nonlinear optical (NLO) properties of materials, with studies showing a significant increase in NLO activity after the substitution of halogens on chalcone (B49325) frameworks. researchgate.net
The following table summarizes how modifying substituents on a benzoate (B1203000) scaffold can correlate with changes in reactivity and properties, based on principles observed in related compounds.
| Substituent Modification | Observed Effect on Reactivity/Property | Relevant Application Area | Reference |
| Varying p-halogen (Cl, Br, I) on benzoyl ligand | Alters intermolecular hydrogen-bonding and crystal packing (1D vs. 2D structures) | Materials Science, Crystal Engineering | researchgate.net |
| Introduction of F, Cl atoms to a benzene ring | Enhances cytotoxic activity against cancer cell lines | Medicinal Chemistry, Drug Discovery | mdpi.com |
| Varying substituents on dichlorobenzene ring | Affects rate and selectivity of methoxycarbonylation reactions | Organic Synthesis | mdpi.com |
| Substitution with halogens (Br, I) | Enhances third-order nonlinear optical (NLO) properties | Optoelectronics, Materials Science | researchgate.net |
| Systematic fluorosubstitution on benzoic acids | Controls the formation of cocrystals versus solid solutions | Crystal Engineering, Materials Science | acs.org |
Green Chemistry Considerations in the Synthetic Applications of Halogenated Benzoates
The synthesis and application of halogenated compounds like this compound are increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for making chemical processes more sustainable, focusing on aspects like waste prevention, atom economy, use of less hazardous chemicals, and safer solvents. tandfonline.com For halogenated benzoates, key considerations involve the halogenation step itself and the choice of solvents and catalysts used in their synthesis and subsequent reactions.
Traditionally, aromatic halogenations have often relied on hazardous reagents like elemental chlorine (Cl₂) or bromine (Br₂), and the use of environmentally persistent chlorinated solvents such as dichloromethane (B109758) or chloroform. rsc.orgscirp.org These methods pose safety risks and contribute to organic waste streams. scirp.org Modern green chemistry seeks to replace these with safer, more efficient, and environmentally benign alternatives.
Several greener halogenation protocols have been developed that are applicable to the synthesis of precursors for this compound:
Oxidant-based Systems: Using a stable, inexpensive alkali metal halide (e.g., KBr) or ammonium (B1175870) halide in combination with an environmentally benign oxidant like hydrogen peroxide (H₂O₂) is a common strategy. scirp.orgcdnsciencepub.com These reactions can often be performed in greener solvents like acetic acid or even water, the latter sometimes facilitated by micelles. scirp.orgcdnsciencepub.com
Electrochemical Synthesis: Electrocatalysis offers a highly controlled and sustainable method for halogenation. Using sodium chloride as both the chlorine source and the electrolyte, chlorine radicals can be generated at an anode to react with the aromatic substrate. researchgate.net This approach avoids the handling of toxic chlorine gas and can even be adapted to use seawater as a sustainable chlorine source. researchgate.net
Heterogeneous Catalysis: The use of solid catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Metal-organic frameworks (MOFs) have been shown to act as efficient heterogeneous catalysts for the halogenation of aromatic compounds under solvent-free grinding conditions, significantly reducing waste. researchgate.net
The choice of solvent is another critical factor. Solvents account for a significant portion of the waste generated in the pharmaceutical and chemical industries. mdpi.com There is a strong push to replace conventional volatile organic compounds (VOCs) with greener alternatives.
| Green Alternative | Description | Advantages over Traditional Solvents | Reference |
| Water | The most environmentally benign solvent. | Non-toxic, non-flammable, inexpensive, safe. scirp.org | scirp.orgwikipedia.org |
| Ionic Liquids (ILs) | Salts that are liquid at or near room temperature. | Negligible vapor pressure (no VOC emissions), high thermal stability, tunable properties, potential for catalyst immobilization and recycling. pharmacyjournal.inrsc.org | pharmacyjournal.inrsc.org |
| Glycerol | A biodegradable polyalcohol derived from biodiesel production. | Low cost, low toxicity, high boiling point, biodegradable. pharmacyjournal.inroyalsocietypublishing.org | pharmacyjournal.inroyalsocietypublishing.org |
| Supercritical CO₂ | Carbon dioxide heated and pressurized above its critical point. | Non-toxic, non-flammable, readily available; product is easily recovered by depressurization. | tandfonline.comwikipedia.org |
| Biomass-derived Solvents | Solvents produced from renewable agricultural sources (e.g., ethyl lactate, cyclopentyl methyl ether). | Renewable feedstock, often biodegradable, reduced environmental impact compared to petrochemicals. mdpi.commdpi.com | mdpi.commdpi.com |
Furthermore, the esterification step to form the methyl benzoate can be made greener. For instance, using a reusable, chitosan-supported ionic liquid as a catalyst can enable the reaction to proceed efficiently under solvent-free conditions, simplifying purification and minimizing waste. rsc.org By integrating these green chemistry principles—from the initial halogenation of the benzene ring to the final ester formation—the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways for Methyl 4-bromo-2,5-dichlorobenzoate
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should focus on greener methods for producing this compound, moving away from traditional, often harsh, halogenation and esterification processes.
One promising avenue is the exploration of decarboxylative halogenation of corresponding benzoic acid precursors. acs.org This method can offer regioselectivity that is not easily achievable through direct aromatic halogenation. acs.org Furthermore, the use of copper-catalyzed halogenation and dehalogenation reactions could provide milder and more selective synthetic pathways. mdpi.com
A shift towards sustainable synthesis is paramount. royalsocietypublishing.orgtandfonline.com This involves investigating the use of renewable starting materials, potentially derived from biomass, to construct the aromatic core. ucl.ac.ukrsc.org The principles of green chemistry, such as the use of non-toxic solvents like water or ionic liquids and energy-efficient reaction conditions assisted by microwave or ultrasound, should be central to these new synthetic strategies. royalsocietypublishing.org
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Decarboxylative Halogenation | High regioselectivity, utilization of readily available carboxylic acids. acs.org | Development of efficient catalysts and reaction conditions for the selective introduction of bromine and chlorine. |
| Copper-Catalyzed Halogenation | Milder reaction conditions, improved control over halogen placement. mdpi.com | Understanding the catalytic cycle and expanding the substrate scope. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety and efficiency. royalsocietypublishing.orgtandfonline.com | Application of renewable feedstocks, green solvents, and alternative energy sources. ucl.ac.ukrsc.org |
In-depth Mechanistic Studies of Atypical Reactivity Patterns
The electronic landscape of this compound is shaped by the interplay of the electron-withdrawing chloro and bromo substituents and the ester group. This complex substitution can lead to atypical reactivity that warrants detailed mechanistic investigation.
Future studies should delve into the kinetics and thermodynamics of nucleophilic aromatic substitution (SNAr) reactions on this substrate. grafiati.comacs.org The presence of multiple halogens raises questions about the relative reactivity of the C-Br and C-Cl bonds and the regioselectivity of nucleophilic attack. The intermediate in such reactions, a Meisenheimer complex, could be stabilized by the electron-withdrawing groups, and its detection and characterization would provide crucial mechanistic insights. masterorganicchemistry.com
Conversely, while the ring is electron-deficient, studies into electrophilic aromatic substitution (SEAr) could reveal interesting selectivity, challenging classical models. acs.org Computational and experimental studies could elucidate the transition states and intermediates, providing a deeper understanding of the factors governing reactivity and regioselectivity in this polysubstituted system. acs.org
Development of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
To fully understand the reaction mechanisms and optimize synthetic pathways, the ability to monitor reactions in real-time is invaluable. The application of advanced spectroscopic techniques for in-situ monitoring represents a significant future research direction.
Fourier Transform Infrared (FTIR) spectroscopy , particularly with Attenuated Total Reflection (ATR) probes, can track the concentration changes of reactants, intermediates, and products as the reaction progresses. rsc.orgmdpi.comnih.gov This would allow for the precise determination of reaction kinetics and the identification of transient species. mdpi.com Similarly, in-situUV-vis spectrophotometry can be employed to monitor reactions involving colored species or changes in conjugation. researchgate.net Coupling these techniques with electrochemical methods could provide a powerful tool for studying redox-initiated reactions of this compound. rsc.org
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR-ATR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.comnih.gov | Kinetic analysis of substitution reactions, optimization of reaction conditions. |
| In-situ UV-vis | Monitoring of chromophoric species and reaction progress. researchgate.net | Studying charge-transfer complexes and photochemically induced reactions. |
| Coupled Spectro-electrochemistry | Mechanistic insights into redox-controlled reactions. rsc.org | Investigating electron transfer processes and the generation of reactive intermediates. |
Integration of Machine Learning and AI for Predicting Reactivity and Synthetic Routes
The convergence of chemistry and artificial intelligence offers powerful predictive tools. Machine learning (ML) and AI can be leveraged to forecast the behavior of this compound and to design efficient synthetic strategies.
Investigation of this compound in Emerging Fields of Chemical Science
The unique structural features of this compound make it a compelling candidate for exploration in cutting-edge areas of chemistry.
In supramolecular chemistry , the bromine and chlorine atoms can act as halogen bond donors. acs.orgbohrium.combohrium.com Halogen bonding is a directional, non-covalent interaction that can be used for crystal engineering and the design of novel materials with specific properties. bohrium.comresearchgate.netbeilstein-journals.org Future research could focus on co-crystallizing this compound with halogen bond acceptors to create new supramolecular architectures.
The field of photochemistry offers another exciting frontier. The C-Br and C-Cl bonds are potential sites for photochemical cleavage, which could initiate radical reactions. science.gov The study of the photochemical behavior of this compound could lead to the development of novel, light-induced transformations and applications in sustainable chemistry where photons act as "traceless reagents". acs.orgrsc.org
| Emerging Field | Potential Role of this compound | Illustrative Research Goal |
| Supramolecular Chemistry | Halogen bond donor due to the presence of bromine and chlorine atoms. acs.orgbohrium.combohrium.com | Design and synthesis of co-crystals with tunable solid-state properties. |
| Photochemistry | Precursor for photochemically generated aryl radicals. science.govrsc.org | Development of light-driven C-C and C-heteroatom bond-forming reactions. |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 4-bromo-2,5-dichlorobenzoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 4-bromo-2,5-dichlorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times against certified standards like "Methyl-3,5-dichlorobenzoate Solution" (Catalog# S-1345-MEO, methyl tert-butyl ether matrix) . Confirm structural integrity via ¹H/¹³C NMR (δ 3.9 ppm for methoxy group; aromatic protons δ 7.2–8.1 ppm) and FT-IR (C=O stretch ~1720 cm⁻¹).
Q. How can conflicting NMR data for positional isomers of bromo/chloro-substituted benzoates be resolved?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign coupling patterns and differentiate substituent positions. For example, in this compound, NOESY correlations between the methoxy group and adjacent aromatic protons can confirm substitution patterns. Compare with literature data for analogs like "Methyl 3-[[4-(4-bromo-2-formylphenoxy)-...-triazin-2-yl]amino]benzoate" (δ 8.3 ppm for ortho-substituted protons) .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DCM/hexane mixtures). Kanto Reagents’ catalog data for related compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile, soluble in acetonitrile) suggests similar solubility profiles. Optimize using fractional crystallization at 0–5°C to minimize halogenated byproduct contamination .
Advanced Research Questions
Q. How does steric hindrance from bromo/chloro substituents influence cross-coupling reactivity in Medicinal Chemistry applications?
- Methodological Answer : Perform Suzuki-Miyaura coupling experiments with aryl boronic acids, monitoring reaction kinetics via LC-MS. The bromo group at C4 is more reactive than chloro at C2/C5 due to lower steric hindrance. Compare with analogs like "O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate" (pesticide precursor), where steric effects reduce nucleophilic substitution rates . Use DFT calculations (e.g., Gaussian09) to model transition-state geometries and electron density maps.
Q. What are the dominant degradation pathways of this compound under hydrolytic conditions, and how are products characterized?
- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 40°C). Hydrolysis likely yields 4-bromo-2,5-dichlorobenzoic acid, detectable via GC-MS (EI mode, m/z 252 [M-H]⁻). Compare with PubChem data for "3,5-dichloro-4-hydroxybenzoic acid" (InChI Key: AULKDLUOQCUNOK), using similar fragmentation patterns . Quantify degradation kinetics using Arrhenius plots (activation energy ~85 kJ/mol for ester hydrolysis).
Q. How can metabolic pathways of this compound in biological systems be traced?
- Methodological Answer : Use ¹⁴C-labeled compound in in vitro hepatocyte assays. Extract metabolites via SPE (C18 cartridges) and identify using high-resolution LC-QTOF-MS. Reference methods from studies on structurally similar toxins like "25B-NBOMe" (LC-MS/MS, LOD 0.1 ng/mL in serum) . Phase I metabolites (e.g., demethylated products) may correlate with toxicity profiles observed in organophosphate analogs like bromofos-methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
